(5-Methylthien-3-yl)methanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

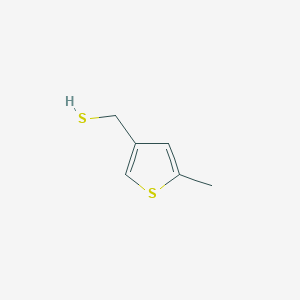

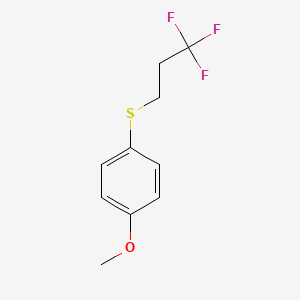

“(5-Methylthien-3-yl)methanethiol” is a sulfur-containing organic compound. It has a CAS Number of 892383-36-7 and a molecular weight of 144.26 .

Molecular Structure Analysis

The molecular structure of “this compound” is complex and requires advanced computational methods for accurate prediction. A study on methanethiol clusters, which are structurally similar, found that B3LYP/cc-pV(D/T/Q)Z and CCSD/cc-pVDZ levels of theory predict three minima for both dimers and trimers of methanethiol .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, a study on methanethiol clusters provides some insights. The interaction energy between the molecules decreases with an increase in the size of the basis set for both the dimer and trimer .Scientific Research Applications

Formation and Reactivity

Methanethiol, closely related to (5-Methylthien-3-yl)methanethiol, is formed from methionine and sulphite, catalyzed by iron or manganous ions, with methional as a possible intermediate. This process is significant in understanding the formation and reactivity of sulfur-containing compounds in biological and chemical systems (Wainwright, McMahon, & McDowell, 1972).

Catalysis and Ligand Behavior

Research into Group 6 metal carbonyl complexes containing S-rich ligands, like those derived from 3(5)-methylthio-5(3)-phenylpyrazole, provides insights into the role of sulfur-containing ligands in coordination chemistry. These complexes, where sulfur atoms do not participate in metal coordination, underline the versatility of such ligands in organometallic chemistry and potential catalytic applications (Tang et al., 2002).

Methane Activation and Conversion

Studies on methane activation and conversion highlight the potential of sulfur-containing compounds in facilitating reactions. For instance, the synthesis of methanethiol from hydrogen sulfide and carbon monoxide over vanadium-based catalysts showcases the possibilities in synthesizing valuable chemicals from simple molecules, with methanethiol as an intermediate (Mul, Wachs, & Hirschon, 2003).

Methanol and Hydrocarbons Production

The direct, nonoxidative conversion of methane to ethylene, aromatics, and hydrogen presents a pathway for upgrading methane to more valuable chemicals. This process, involving the generation of methyl radicals, could be influenced by the presence of sulfur-containing species, offering a route to efficiently utilize natural gas (Guo et al., 2014).

Biochemical Methanogenesis

The role of methyl-coenzyme M reductase in methane biosynthesis from methyl-coenzyme M, with this compound potentially serving as a structural analogue, highlights the importance of sulfur-containing compounds in biochemical processes related to methanogenesis (Ankel-Fuchs, Hüster, Mörschel, Albracht, & Thauer, 1986).

Safety and Hazards

“(5-Methylthien-3-yl)methanethiol” should be handled with care. It’s not intended for human or veterinary use and is meant for research use only. Methanethiol, a similar compound, is classified as an extremely flammable gas that may explode if heated. It’s toxic if inhaled and very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

It is known that similar sulfur-containing compounds often interact with various enzymes and proteins within the body .

Mode of Action

For instance, they can act as ligands for metal ions, participate in redox reactions, or form covalent bonds with certain amino acids .

Biochemical Pathways

Sulfur-containing compounds are known to play crucial roles in various biochemical processes, including the metabolism of amino acids and the synthesis of coenzymes .

Pharmacokinetics

It is known that sulfur-containing compounds can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Sulfur-containing compounds are known to have various biological effects, including antioxidant activity and the modulation of enzyme activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-Methylthien-3-yl)methanethiol. For instance, the presence of light can trigger photochemical reactions in certain sulfur-containing compounds . Additionally, the pH and temperature of the environment can affect the stability and reactivity of these compounds .

Biochemical Analysis

Biochemical Properties

They can form disulfide bonds, which play a crucial role in the structure and function of many proteins

Cellular Effects

The cellular effects of (5-Methylthien-3-yl)methanethiol are not well-documented. Thiols can influence cell function in several ways. For instance, they can act as antioxidants, protecting cells from oxidative damage . They can also modulate cell signaling pathways and affect gene expression

Molecular Mechanism

Thiols can interact with biomolecules through their sulfur atom, forming covalent bonds . They can also influence enzyme activity, either by inhibiting or activating enzymes

Dosage Effects in Animal Models

High doses can be toxic or even lethal, while low doses may have minimal effects .

Metabolic Pathways

Methanethiol, a related compound, is known to be involved in several metabolic processes . It can be produced as a result of fermentation by gut bacteria and metabolic processes involving S-adenosyl methionine .

Transport and Distribution

Thiols can be transported across cell membranes and distributed within cells .

Subcellular Localization

Thiols can be found in various cellular compartments, including the cytoplasm and mitochondria . They can also be post-translationally modified, which can influence their localization .

properties

IUPAC Name |

(5-methylthiophen-3-yl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S2/c1-5-2-6(3-7)4-8-5/h2,4,7H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFKDBWSFIGTIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2540704.png)

![7,10-Dioxa-2-thiadispiro[2.2.46.23]dodecane](/img/structure/B2540711.png)

![N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2540712.png)

![N-(4-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2540714.png)

![Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate](/img/structure/B2540718.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2540724.png)

![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540726.png)